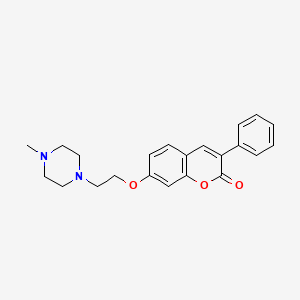
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by A. P. Kozikowski and his colleagues at Georgetown University. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one and its derivatives have been studied for their antimicrobial properties. Research by Mandala et al. (2013) synthesized a series of similar compounds, which exhibited significant antibacterial and antifungal activity, comparable to standard treatments. The antimicrobial efficacy was supported by docking studies with oxidoreductase protein organisms (Mandala et al., 2013).
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in ischemic injury. A study by Zuo et al. (2015) found that a similar compound, IMM‐H004, protected against transient global ischemic injury, indicating potential therapeutic uses in cerebral ischemia (Zuo et al., 2015).
Catalytic Applications
This chemical has been utilized in the synthesis of various heterocyclic compounds, highlighting its role in chemical synthesis. Ghashang et al. (2015) utilized a related compound in the synthesis of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, employing silica-bonded propylpiperazine-N-sulfamic acid as a catalyst (Ghashang et al., 2015).
Antitumor Properties
The compound and its derivatives have shown potential in cancer treatment. Cao et al. (2016) synthesized a series of related compounds that demonstrated significant antiproliferative activity against various cancer cell lines, with one compound notably inhibiting tumor growth in HepG2 xenograft models without significant side effects (Cao et al., 2016).
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans .
Biochemical Pathways
For instance, Saracatinib, a compound with a similar structure, is known to inhibit tyrosine kinases c-Src and Abl .
Result of Action
Compounds with similar structures have been found to have various effects on cellular processes, such as blocking cell motility, migration, adhesion, invasion, proliferation, differentiation, and survival .
Eigenschaften
IUPAC Name |
7-[2-(4-methylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-23-9-11-24(12-10-23)13-14-26-19-8-7-18-15-20(17-5-3-2-4-6-17)22(25)27-21(18)16-19/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGSUIUUYWCLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

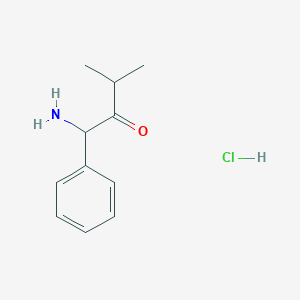
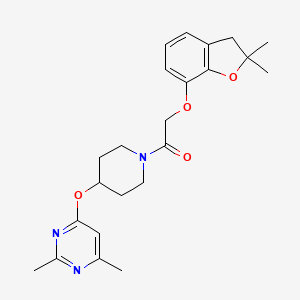
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide](/img/structure/B2859654.png)
![N-(2,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2859655.png)
![4-amino-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2859656.png)
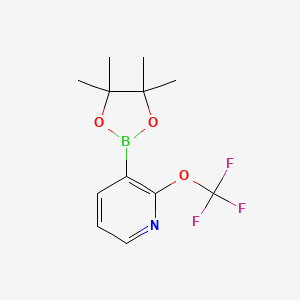
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)
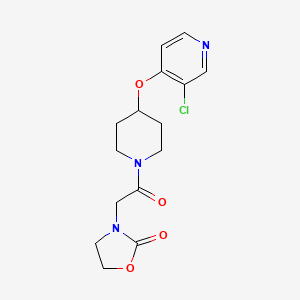
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2859664.png)


![N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2859669.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)
![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)